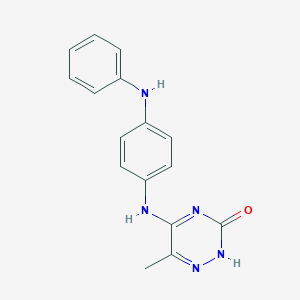![molecular formula C15H14N2O2S B254228 2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid, also known as MSHBA, is a chemical compound that has been the subject of much scientific research in recent years. This compound is of particular interest to researchers due to its potential applications in the field of medicine and biotechnology. In
Mécanisme D'action
The mechanism of action of 2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. 2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. 2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid has also been found to have antioxidant properties, which may help to prevent oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid in lab experiments is that it can be toxic to cells at high concentrations, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are many potential future directions for research on 2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid. One area of interest is the development of new drugs and therapies based on 2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid. Another area of interest is the investigation of the molecular mechanisms underlying its effects on cells and tissues. Additionally, further research is needed to determine the optimal dosage and administration of 2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid for various medical conditions.
Méthodes De Synthèse
The synthesis of 2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid involves the reaction of 2-amino benzoic acid with 4-(methylsulfanyl)benzaldehyde in the presence of a suitable catalyst. The reaction mixture is then heated under reflux conditions to yield 2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid as a solid product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid has been the subject of much scientific research due to its potential applications in the field of medicine and biotechnology. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. 2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid has also been found to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid |
|---|---|
Formule moléculaire |
C15H14N2O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-[(2E)-2-[(4-methylsulfanylphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C15H14N2O2S/c1-20-12-8-6-11(7-9-12)10-16-17-14-5-3-2-4-13(14)15(18)19/h2-10,17H,1H3,(H,18,19)/b16-10+ |
Clé InChI |
HJMVMJJGZICBKR-MHWRWJLKSA-N |
SMILES isomérique |
CSC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2C(=O)O |
SMILES |
CSC1=CC=C(C=C1)C=NNC2=CC=CC=C2C(=O)O |
SMILES canonique |
CSC1=CC=C(C=C1)C=NNC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)


![6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254150.png)


![4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B254156.png)


![methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254167.png)
![methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254168.png)
![ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B254169.png)
![Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254172.png)
![2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B254175.png)